3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of fluorophenyl derivatives. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and succinic anhydride.
Formation of Intermediate: The reaction between 3-fluoroaniline and succinic anhydride under controlled conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine-2,5-dione ring structure.
Methylation: The final step involves the methylation of the pyrrolidine ring to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant drug with similar fluorophenyl structure but different pharmacological properties.
3-Fluorophenylacetylene: Used in organic synthesis with a similar fluorophenyl group.
3-Fluorophenyltriazole: A compound with applications in medicinal chemistry.
Uniqueness
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is unique due to its specific combination of a fluorophenyl group and a pyrrolidine-2,5-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-methylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWPKSQHDTNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975484 |
Source
|
Record name | 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60050-33-1 |
Source
|
Record name | 2-(4-Fluorophenyl)-N-methylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060050331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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